2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate
CAS No.: 1211818-45-9
Cat. No.: VC5543912
Molecular Formula: C11H14F3N3O2
Molecular Weight: 277.247
* For research use only. Not for human or veterinary use.
![2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate - 1211818-45-9](/images/structure/VC5543912.png)
Specification
CAS No. | 1211818-45-9 |
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Molecular Formula | C11H14F3N3O2 |
Molecular Weight | 277.247 |
IUPAC Name | 2,2,2-trifluoroethyl N-[[2-(dimethylamino)pyridin-3-yl]methyl]carbamate |
Standard InChI | InChI=1S/C11H14F3N3O2/c1-17(2)9-8(4-3-5-15-9)6-16-10(18)19-7-11(12,13)14/h3-5H,6-7H2,1-2H3,(H,16,18) |
Standard InChI Key | KAEVSFPPDWSINV-UHFFFAOYSA-N |
SMILES | CN(C)C1=C(C=CC=N1)CNC(=O)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
The IUPAC name of the compound, 2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate, reflects its core structure:
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A trifluoroethyl carbamate group (–O–C(=O)–NH–CH2–CF3) linked to a pyridin-3-ylmethyl backbone.
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A dimethylamino (–N(CH3)2) substituent at the 2-position of the pyridine ring.
The molecular formula is C12H15F3N3O2, with a molecular weight of 298.26 g/mol. Key structural analogs, such as 2,2,2-trifluoroethyl N-[(pyridin-3-yl)methyl]carbamate (CAS 877825-75-7), share similarities in carbamate and pyridine motifs but lack the dimethylamino substitution . The dimethylamino group introduces electron-donating effects, potentially altering solubility, reactivity, and biological activity compared to unsubstituted analogs .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,2,2-trifluoroethyl carbamates typically involves reacting an amine-containing precursor with trifluoroethyl chloroformate or analogous reagents. For this compound, a plausible pathway includes:
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Functionalization of Pyridine:
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Carbamate Formation:
A related compound, 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate (CAS 1989672-77-6), was synthesized using similar methods, achieving a purity >95% as confirmed by HPLC .
Optimization Challenges
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Steric Hindrance: The dimethylamino group at the 2-position may hinder reaction efficiency during pyridine functionalization.
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Solubility: The trifluoroethyl group enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMF or THF) for optimal synthesis .
Physicochemical Properties
Spectral Data
While experimental spectra for this specific compound are unavailable, analogs provide reference points:
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NMR (Pyridine Derivatives):
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Mass Spectrometry:
Thermodynamic Properties
Property | Value | Source Analog |
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Melting Point | 85–90°C (estimated) | |
LogP (Partition Coefficient) | 1.8–2.5 (calculated) | |
Solubility in Water | <1 mg/mL (predicted) |
The dimethylamino group increases basicity (pKa ~7.5–8.5), enhancing solubility in acidic aqueous media .
Pharmacological and Industrial Applications
Biological Activity
Carbamates with pyridinylmethyl groups are explored as enzyme inhibitors or receptor modulators. For example:
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Glycine Transporter 1 (GlyT1) Inhibition: Analogs like TP0439150 (a pyridine-carboxamide) show potent GlyT1 inhibition (IC50 <10 nM), suggesting potential for neurological disorders .
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CETP Inhibition: Patent EP2094643B1 describes carbamate derivatives as cholesteryl ester transfer protein (CETP) inhibitors for cardiovascular diseases .
While direct data for this compound is lacking, its structural similarity to these agents implies possible bioactivity warranting further study.
Material Science Applications
Trifluoroethyl groups confer thermal stability and chemical resistance, making such carbamates candidates for:
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Polymer Additives: Enhancing flame retardancy or UV resistance.
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Liquid Crystals: Modifying mesophase behavior via polar interactions .
Analytical Methods
Chromatography
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HPLC: C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm .
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GC-MS: Derivatization with BSTFA for volatility enhancement .
Spectroscopy
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